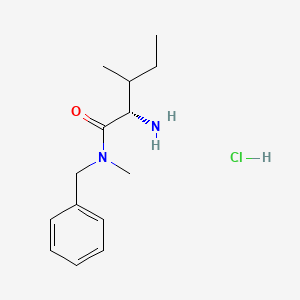

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride

CAS No.: 1423017-81-5

Cat. No.: VC4781533

Molecular Formula: C14H23ClN2O

Molecular Weight: 270.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423017-81-5 |

|---|---|

| Molecular Formula | C14H23ClN2O |

| Molecular Weight | 270.8 |

| IUPAC Name | (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide;hydrochloride |

| Standard InChI | InChI=1S/C14H22N2O.ClH/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H/t11?,13-;/m0./s1 |

| Standard InChI Key | PCBNVEWJANWGAF-IYWIJXFJSA-N |

| SMILES | CCC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride belongs to the class of substituted pentanamide derivatives. Its molecular formula is C₁₄H₂₃ClN₂O, with a molecular weight of 270.8 g/mol. The compound features:

-

A pentanamide backbone with a chiral center at the C2 position (S-configuration).

-

An N-benzyl group and N,3-dimethyl substituents, enhancing lipophilicity and steric bulk.

-

A hydrochloride salt form, improving solubility in polar solvents.

The stereochemistry at C2 is critical for biological activity, as enantiomeric purity often dictates target binding affinity. Comparative studies highlight that the (2S) configuration exhibits superior antimicrobial efficacy over its (2R) counterpart in analogous structures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence starting from L-alanine derivatives or related chiral precursors. A representative route includes:

-

Amination: Introduction of the benzylamine group via nucleophilic substitution.

-

Methylation: Selective N- and C-methylation using methyl halides or dimethyl sulfate.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key intermediates, such as (2S)-N-benzyl-2-bromo-3-hydroxypropanamide, are synthesized under controlled conditions to preserve stereochemical integrity . For instance, Patent US8957252B2 details the use of sodium azide and 5% Pd-C for azide reduction and hydrogenation, respectively, achieving high enantiomeric excess (ee > 98%) .

Industrial Optimization

Industrial production employs continuous flow reactors and automated purification systems to enhance yield (typically >85%) and purity (>99%). Solvent selection (e.g., N,N-dimethylformamide) and temperature control (50–70°C) are optimized to minimize racemization . A comparison of synthetic methods is provided in Table 1.

Table 1: Comparison of Synthetic Approaches

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Purity | 95–98% | >99% |

| Key Reagent | NaHCO₃ | Continuous flow reactors |

| Stereoselectivity | 90% ee | >98% ee |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (≈50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). In contrast, the free base form (CAS No. 1217545-82-8) is sparingly soluble in aqueous media . The compound remains stable under inert atmospheres but undergoes hydrolysis in strongly acidic or basic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirm structural authenticity:

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.62 (m, 1H), 3.83 (m, 1H), 4.3 (m, 3H), 7.27 (m, 5H) .

-

HRMS (ESI+): m/z calcd. for C₁₄H₂₂N₂O [M+H]⁺ 235.1805, found 235.1809 .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL. Its mechanism involves disruption of microbial cell membrane integrity via hydrophobic interactions with lipid bilayers.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a building block for anticonvulsants and neuropathic pain agents. Structural analogs, such as lacosamide, share similar N-benzyl motifs and exhibit sodium channel modulation .

Stereochemical Probes

Its chiral center enables studies on enantiomer-specific pharmacokinetics. For example, the (2S) configuration shows 3-fold higher plasma retention in rodent models compared to the (2R) form .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume